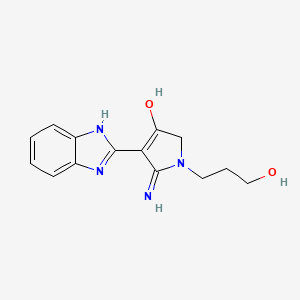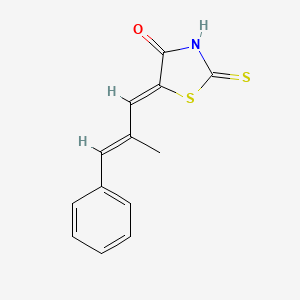![molecular formula C18H14BrF3N2O3S B12137233 1-(4-bromophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B12137233.png)
1-(4-bromophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromofenil)-3-[3-(trifluorometil)fenil]tetrahidro-1H-tieno[3,4-d]imidazol-2(3H)-ona 5,5-dióxido es un compuesto orgánico sintético que pertenece a la clase de las tienoimidazoles
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(4-bromofenil)-3-[3-(trifluorometil)fenil]tetrahidro-1H-tieno[3,4-d]imidazol-2(3H)-ona 5,5-dióxido suele implicar reacciones orgánicas de varios pasos. Las materias primas suelen incluir 4-bromobenceno y 3-(trifluorometil)benceno, que experimentan una serie de reacciones como la sustitución nucleófila, la ciclación y la oxidación para formar el producto final. Entre los reactivos comunes utilizados en estas reacciones se encuentran las bases fuertes, los agentes oxidantes y los catalizadores.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de flujo continuo o de lotes a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y una alta pureza del producto. Se emplean técnicas como la cristalización, la destilación y la cromatografía para la purificación del compuesto final.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(4-bromofenil)-3-[3-(trifluorometil)fenil]tetrahidro-1H-tieno[3,4-d]imidazol-2(3H)-ona 5,5-dióxido puede sufrir diversas reacciones químicas, como:
Oxidación: El compuesto puede oxidarse para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden conducir a la formación de diferentes formas reducidas del compuesto.
Sustitución: Los grupos bromo y trifluorometilo pueden sustituirse por otros grupos funcionales en condiciones adecuadas.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir diferentes óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
Química
En química, 1-(4-bromofenil)-3-[3-(trifluorometil)fenil]tetrahidro-1H-tieno[3,4-d]imidazol-2(3H)-ona 5,5-dióxido se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos compuestos.
Biología
En la investigación biológica, este compuesto puede estudiarse por sus posibles actividades biológicas, como las propiedades antimicrobianas, antivirales o anticancerígenas. Los investigadores investigan sus interacciones con los objetivos biológicos y sus efectos en los procesos celulares.
Medicina
En la química medicinal, se explora el compuesto por sus posibles aplicaciones terapéuticas. Puede servir como compuesto principal para el desarrollo de nuevos fármacos dirigidos a enfermedades o afecciones específicas.
Industria
En el sector industrial, este compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades únicas. Su incorporación en polímeros u otros materiales puede mejorar su rendimiento y funcionalidad.
Mecanismo De Acción
El mecanismo de acción de 1-(4-bromofenil)-3-[3-(trifluorometil)fenil]tetrahidro-1H-tieno[3,4-d]imidazol-2(3H)-ona 5,5-dióxido implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas implicadas en diversas vías biológicas. Los efectos del compuesto están mediados por la modulación de estos objetivos, lo que provoca cambios en los procesos celulares y las respuestas fisiológicas.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(4-clorofenil)-3-[3-(trifluorometil)fenil]tetrahidro-1H-tieno[3,4-d]imidazol-2(3H)-ona 5,5-dióxido
- 1-(4-fluorofenil)-3-[3-(trifluorometil)fenil]tetrahidro-1H-tieno[3,4-d]imidazol-2(3H)-ona 5,5-dióxido
- 1-(4-metilfenil)-3-[3-(trifluorometil)fenil]tetrahidro-1H-tieno[3,4-d]imidazol-2(3H)-ona 5,5-dióxido
Singularidad
La singularidad de 1-(4-bromofenil)-3-[3-(trifluorometil)fenil]tetrahidro-1H-tieno[3,4-d]imidazol-2(3H)-ona 5,5-dióxido reside en su patrón de sustitución específico y en la presencia de ambos grupos bromo y trifluorometilo. Estos grupos funcionales confieren al compuesto propiedades químicas y biológicas distintas, lo que lo convierte en una molécula valiosa para diversas aplicaciones.
Propiedades
Fórmula molecular |
C18H14BrF3N2O3S |
|---|---|
Peso molecular |
475.3 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
InChI |
InChI=1S/C18H14BrF3N2O3S/c19-12-4-6-13(7-5-12)23-15-9-28(26,27)10-16(15)24(17(23)25)14-3-1-2-11(8-14)18(20,21)22/h1-8,15-16H,9-10H2 |
Clave InChI |
PHFHLKYFMSQASY-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)Br)C4=CC=CC(=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-butoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12137153.png)
![3-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-1,3-thiazol-4-yl]-6-methoxychromen-2-one](/img/structure/B12137154.png)
![1-[2-(Diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12137161.png)
![N-(2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137173.png)
![4-(1-benzofuran-2-carbonyl)-5-(3-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137175.png)

![3-{7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B12137196.png)

![5-(3,4-Diethoxyphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-thienylcarbony l)-3-pyrrolin-2-one](/img/structure/B12137206.png)
![[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide](/img/structure/B12137212.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(propan-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12137221.png)
![4-chloro-N-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12137228.png)
![2-({5-[(4-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B12137232.png)
